molecular formula C9H7N3O2S B6068808 (2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B6068808
M. Wt: 221.24 g/mol
InChI Key: GHVRBCSTTHRDKE-QPJJXVBHSA-N
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Description

(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone ring with a hydroxyimino group and a pyridinylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridinylmethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyridinylmethylidene group can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

(2E,5E)-2-(HYDROXYIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of the hydroxyimino group and the pyridinylmethylidene substituent, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2E,5E)-2-hydroxyimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8-7(15-9(11-8)12-14)4-6-2-1-3-10-5-6/h1-5,14H,(H,11,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRBCSTTHRDKE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NO)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N/C(=N\O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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